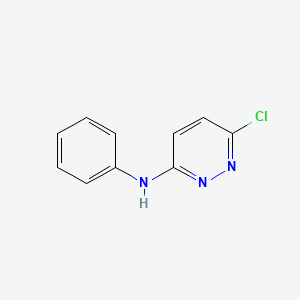

6-chloro-N-phenylpyridazin-3-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-N-phenylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZCESXDSWFKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423311 | |

| Record name | 6-chloro-N-phenylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663816 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1014-78-4 | |

| Record name | 6-chloro-N-phenylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro N Phenylpyridazin 3 Amine and Its Derivatives

Strategies for the Construction of the Pyridazine (B1198779) Core

The formation of the fundamental pyridazine ring is a critical first step in the synthesis of its various derivatives. Literature describes two primary methods for this construction: cyclization reactions and skeletal editing.

The most conventional approach involves the cyclization of 1,4-dicarbonyl compounds with hydrazine or its derivatives. nih.govrsc.orgresearchgate.net This method relies on the condensation reaction between the two components to form the six-membered diazine ring. A typical example is the reaction of a 1,4-diketone with a hydrazine derivative to yield the corresponding substituted pyridazine. rsc.org Similarly, reacting 1,2-diacylcyclopentadienes, also known as fulvenes, with hydrazine hydrate at room temperature is another effective technique for creating 5,6-fused ring pyridazines. liberty.edu

A more recent and innovative strategy involves the skeletal editing of pyridine rings to produce pyridazines. nih.gov This transformation achieves a direct carbon-to-nitrogen atom replacement. The process is initiated by introducing an azide group at the ortho position of a pyridine, which then undergoes a photoinitiated rearrangement to form the pyridazine structure. nih.govresearchgate.net This method effectively links the synthetic accessibility of pyridines to the formation of pyridazines. nih.gov

| Method | Precursors | Description |

| Cyclization | 1,4-Dicarbonyl compounds and hydrazine derivatives | A condensation reaction that forms the six-membered pyridazine ring. nih.govrsc.org |

| Skeletal Editing | Pyridines | A photoinitiated rearrangement involving an azide group to replace a carbon atom with a nitrogen atom in the ring. nih.govresearchgate.net |

Functionalization Reactions at the Pyridazine Ring

Once the pyridazine core is established, subsequent functionalization is employed to introduce desired substituents and create complex derivatives. The electron-deficient nature of the pyridazine ring makes it amenable to various transformations, particularly on halogenated precursors. nih.govresearchgate.net Key functionalization strategies include halogenation, amination, and palladium-catalyzed cross-coupling reactions.

Halogenation and Amination Approaches

Direct amination of a halogenated pyridazine is a fundamental step in the synthesis of aminopyridazine derivatives. The synthesis of 3-amino-6-chloropyridazine, a close analog of the title compound, is achieved through the reaction of 3,6-dichloropyridazine with ammonia. google.comgoogle.com This reaction proceeds via nucleophilic aromatic substitution, where an amino group displaces one of the chlorine atoms. However, the use of polychlorinated pyridazines can sometimes lead to a loss of regioselectivity during amination. researchgate.netingentaconnect.com

While direct halogenation of the pyridazine ring is possible, a more common and controlled approach involves utilizing pre-halogenated starting materials, such as 3,6-dichloropyridazine. researchgate.netingentaconnect.com Reagents like phosphorus oxychloride can be used to convert pyridazinone precursors into their corresponding chloropyridazine derivatives, which are versatile intermediates for further functionalization. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the functionalization of the pyridazine nucleus, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netthieme-connect.com These reactions have significantly advanced the synthesis of diverse pyridazine analogs. thieme-connect.com

The Suzuki-Miyaura cross-coupling reaction is one of the most efficient methods for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid) with an organic halide or triflate. nih.govwikipedia.org This reaction is widely used in pyridazine chemistry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of many coupling components. nih.govthieme-connect.com

Chloropyridazines have proven to be effective substrates in Suzuki couplings. thieme-connect.com The electron-deficient character of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond. nih.gov This methodology has been successfully applied to synthesize a variety of aryl-substituted pyridazines. For instance, 3-chloro-6-methoxypyridazine can be coupled with phenylboronic acid to yield 3-methoxy-6-phenylpyridazine. thieme-connect.com However, achieving regioselectivity can be a challenge in molecules with multiple halogen substituents. rsc.org

Table 1: Examples of Suzuki Coupling Reactions on Pyridazine Scaffolds

| Pyridazine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄, Na₂CO₃, DME/Ethanol, 80°C | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | Not specified | nih.gov |

| 3-Chloro-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene | 3-Methoxy-6-phenylpyridazine | 75% | thieme-connect.com |

The Stille reaction is another key palladium-catalyzed method for creating carbon-carbon bonds, utilizing organostannanes (organotin compounds) as the coupling partners with organic halides. thieme-connect.comorgsyn.org This reaction is valued for the stability of the organostannane reagents and its compatibility with a wide array of functional groups under mild conditions. orgsyn.org It is a practical and popular method for the synthesis of complex biaryl systems and has been applied to the functionalization of N-heterocyclic compounds, including pyridazines. thieme-connect.comacs.org

Table 2: Overview of Stille Coupling for Heterocycle Functionalization

| Substrate Type | Coupling Partner | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Organic Halides (including pyridazines) | Organostannanes | Palladium complex | C-C coupled products (e.g., biaryls) | Mild conditions, functional group tolerance, stable reagents. | thieme-connect.comorgsyn.org |

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly relevant for the synthesis of N-aryl aminopyridazines, including 6-chloro-N-phenylpyridazin-3-amine, by coupling an aryl halide with an amine. thieme-connect.comwikipedia.orglibretexts.org

The transformation involves an aryl halide (such as 3,6-dichloropyridazine), an amine (like aniline), a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgacsgcipr.org The development of various generations of catalyst systems has expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org This method has largely replaced harsher, more traditional methods for C-N bond formation due to its superior functional group tolerance and broader substrate scope. wikipedia.org

Table 3: Buchwald-Hartwig Amination for C-N Bond Formation

| Substrate Type | Amine Partner | Typical Catalyst System | Product Type | Key Features | Reference |

|---|

Derivatization Strategies at the N-phenyl Moiety

The N-phenyl group of this compound offers a site for further chemical modification to generate a library of analogs with potentially varied properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups onto the phenyl ring. The directing effects of the amine substituent (ortho-, para-directing) will influence the position of substitution.

Common derivatization strategies include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the phenyl ring can be achieved using halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Nitration: The introduction of a nitro group is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro-derivatives can serve as precursors for further transformations, such as reduction to an amino group.

Alkylation and Acylation (Friedel-Crafts): Alkyl or acyl groups can be added to the phenyl ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

These reactions allow for the systematic modification of the electronic and steric properties of the N-phenyl moiety, enabling the exploration of structure-activity relationships.

Synthesis of Related Pyridazine-Based Scaffolds and Analogs

The core pyridazine structure can be altered or used as a building block to create more complex molecular architectures.

Preparation of Thiourea Derivatives

Thiourea derivatives of pyridazines are commonly synthesized from the corresponding 3-aminopyridazine precursor. The general approach involves the reaction of the amino group with an appropriate isothiocyanate. For instance, reacting a 3-aminopyridazine derivative with various substituted phenyl isothiocyanates yields a series of N,N'-disubstituted thiourea compounds. This reaction is a versatile method for introducing the thiourea functionality, which is a significant pharmacophore in medicinal chemistry.

The synthesis can be summarized by the following general reaction scheme:

General Reaction for Thiourea Derivative Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

Table 1: General scheme for the synthesis of pyridazine-based thiourea derivatives.

Studies have reported the synthesis of N-(6-phenylpyridazin-3-yl)thiourea derivatives by reacting 3-amino-6-phenylpyridazine with different isothiocyanates. These compounds have been investigated for their biological activities.

Synthesis of Pyridazinone Derivatives

The 6-chloro substituent on the pyridazine ring is a key functional group that can be readily converted to a pyridazinone moiety. This transformation is typically achieved through nucleophilic substitution or hydrolysis reactions. The resulting pyridazinone scaffold is a prevalent feature in many biologically active molecules.

One common method involves the reaction of a chloropyridazine with a nucleophile, such as a hydroxide source, or through acid-catalyzed hydrolysis to replace the chlorine atom with a hydroxyl group, which exists in tautomeric equilibrium with the pyridazinone form. For example, 5-chloro-6-phenylpyridazin-3(2H)-one can be synthesized from mucochloric acid and benzene (B151609) and subsequently derivatized at the N-2 position.

The synthesis of pyridazinone derivatives is a cornerstone in the development of various therapeutic agents, and numerous strategies have been developed to access this important heterocyclic core.

General Amine Synthesis Reactions Relevant to this compound

The formation of the C-N bond between the pyridazine ring and the phenylamine is a critical step in the synthesis of the title compound. Several general and robust methods for amine synthesis are applicable.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group into an amine via an imine intermediate. This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine.

Key Features of Reductive Amination:

Reactants: An aldehyde or ketone and a primary or secondary amine.

Intermediate: Imine or enamine.

Reducing Agents: A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common because they are mild enough not to reduce the initial carbonyl compound but are effective at reducing the intermediate imine. Other reagents include sodium borohydride (NaBH₄) or catalytic hydrogenation.

This method is highly versatile and can be used to synthesize primary, secondary, and tertiary amines, making it a relevant strategy for preparing this compound or its analogs from a suitable pyridazine-based carbonyl compound and aniline, or vice-versa.

Nucleophilic Substitution (SN2) Reactions with Amines

Nucleophilic substitution, particularly the SN2 mechanism, is a fundamental reaction for the synthesis of amines. This method typically involves the reaction of an alkyl halide with ammonia or a primary or secondary amine, where the amine acts as the nucleophile.

In the context of this compound, a plausible synthetic route would involve the reaction of 3,6-dichloropyridazine with aniline. In this reaction, aniline acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient pyridazine ring.

Challenges and Considerations:

Polyalkylation: A common issue with this method is over-alkylation, where the newly formed amine product, being nucleophilic itself, reacts further with the alkyl halide. This can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts. Using a large excess of the amine nucleophile can help to favor mono-substitution.

Substrate Scope: The reaction works best with unhindered (primary) alkyl halides. For aryl halides, such as those on the pyridazine ring, the reaction is more accurately described as a nucleophilic aromatic substitution (SNAr) rather than a classic SN2 reaction, but the principle of an amine displacing a halide remains.

Alternative approaches to avoid polyalkylation include the Gabriel synthesis or the use of an azide nucleophile followed by reduction, which are particularly useful for preparing primary amines.

Gabriel Amine Synthesis Adaptations

The Gabriel synthesis, developed by Siegmund Gabriel, is a well-established method for the preparation of primary amines from primary alkyl halides. wikipedia.orgjk-sci.commasterorganicchemistry.com The traditional reaction involves the N-alkylation of potassium phthalimide, followed by the liberation of the primary amine. wikipedia.orglscollege.ac.inchemistrysteps.com This is typically achieved by hydrazinolysis (the Ing–Manske procedure) or acidic hydrolysis. wikipedia.orglscollege.ac.in

The classical Gabriel synthesis proceeds in two main steps:

N-Alkylation: The phthalimide anion, acting as an ammonia surrogate, performs a nucleophilic attack on a primary alkyl halide to form an N-alkylphthalimide intermediate. wikipedia.orgchemistrysteps.com This step is efficient for primary halides; however, it generally fails with secondary alkyl halides. wikipedia.org

Deprotection: The intermediate is then cleaved to release the primary amine. Hydrazinolysis is often preferred as it proceeds under milder, neutral conditions, yielding the desired amine and a phthalhydrazide precipitate. wikipedia.orgjk-sci.comlscollege.ac.in

While the Gabriel synthesis is a cornerstone for preparing primary alkyl amines, its direct application to synthesize aryl amines like this compound is not straightforward. The traditional method is designed for the reaction with alkyl halides and does not typically accommodate the formation of a bond between a nitrogen atom and an aromatic ring system directly. Adaptations of the Gabriel synthesis for the preparation of arylamines are not commonly reported in the literature. However, the core principles of using a protected nitrogen nucleophile are fundamental in organic synthesis.

Many alternative reagents have been developed to overcome the limitations of the traditional Gabriel synthesis. These reagents, such as the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate, are electronically similar to phthalimide salts and can offer advantages like milder hydrolysis conditions and broader reactivity. wikipedia.org

| Reagent | Substrate | Product | Notes |

| Potassium Phthalimide | Primary Alkyl Halide | Primary Amine | Traditional method, often followed by hydrazinolysis for deprotection. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in |

| Sodium Salt of Saccharin | Alkyl Halide | Primary or Secondary Amine | An alternative reagent that can hydrolyze more readily. wikipedia.org |

| Di-tert-butyl-iminodicarboxylate | Alkyl Halide | Primary or Secondary Amine | Allows for the production of secondary amines. wikipedia.org |

Reduction of Nitro Compounds, Nitriles, and Amides for Amine Formation

A more versatile approach for the synthesis of amino-pyridazines involves the reduction of various nitrogen-containing functional groups. This strategy allows for the introduction of the amine group at a late stage in the synthetic sequence.

Reduction of Nitro Compounds

The reduction of a nitro group is a common and effective method for preparing amines. This can be applied to the synthesis of aminopyridazine derivatives, assuming a suitable nitropyridazine precursor is available. For instance, the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine has been reported, which involves the nitration of a 6-chloropyridazin-3-amine derivative, indicating that nitropyridazine intermediates are accessible. mdpi.com

The reduction of a hypothetical 6-chloro-3-nitropyridazine derivative to the corresponding 3-aminopyridazine can be achieved using various reducing agents. Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum, or nickel in the presence of hydrogen gas. google.com This method is often clean and efficient.

Chemical reduction offers another route. Reagents such as tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid, or metals like iron, zinc, or tin in acidic media, are effective for the reduction of aromatic nitro groups. google.com For example, the reduction of 2-amino-6-methoxy-3-nitropyridin is carried out using stannous chloride dihydrate in concentrated hydrochloric acid. google.com

| Precursor | Reducing Agent/Catalyst | Product | Key Features |

| 2-amino-6-methoxy-3-nitropyridine | SnCl2·2H2O / conc. HCl | 2,3-diamino-6-methoxypyridine | Metal-based reduction in acidic medium. google.com |

| Aromatic Nitro Compounds | Pd/C / H2 | Aromatic Amines | Catalytic hydrogenation is a common and clean method. google.com |

| o-chloronitrobenzene | Pt/Fe3O4 / H2 | o-chloroaniline | Solvent-free, selective catalytic hydrogenation. rsc.org |

Reduction of Nitriles

Pyridazine derivatives containing a nitrile (cyano) group can serve as precursors to aminomethylpyridazines. For example, 6-chloropyridazine-3-carbonitrile is a known compound. nj-finechem.comchemicalbook.com The reduction of the nitrile group typically yields a primary amine, where the cyano carbon is converted into a methylene group.

A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH4), which readily reduces nitriles to primary amines. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is typically carried out in an ether solvent, followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. masterorganicchemistry.comyoutube.com

Catalytic hydrogenation can also be employed for the reduction of nitriles. Catalysts such as palladium, platinum, or nickel are effective, although this method can sometimes lead to the formation of secondary and tertiary amines as byproducts. google.com

| Precursor | Reducing Agent/Catalyst | Product Type | Reaction Conditions |

| 6-Chloropyridazine-3-carbonitrile | LiAlH4 | 6-Chloro-3-(aminomethyl)pyridazine | Typically in an ether solvent followed by aqueous workup. masterorganicchemistry.comlibretexts.org |

| General Nitriles | Catalytic Hydrogenation (e.g., Pd, Pt, Ni) | Primary Amines (with potential for secondary/tertiary amine byproducts) | In the presence of hydrogen gas. google.com |

Reduction of Amides

The reduction of amides is a direct and effective method for the synthesis of amines. This route is particularly relevant for the synthesis of N-substituted aminopyridazines. For instance, a series of pyridazine-3-carboxamide derivatives has been synthesized. nih.gov The reduction of an N-phenyl-6-chloropyridazine-3-carboxamide would yield the target compound, this compound.

Lithium aluminum hydride (LiAlH4) is the reagent of choice for the reduction of amides to amines, as less powerful reducing agents like sodium borohydride are generally ineffective. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction involves the conversion of the carbonyl group of the amide into a methylene (-CH2-) group. masterorganicchemistry.com This method is applicable to primary, secondary, and tertiary amides. masterorganicchemistry.com

The synthesis of the precursor amide can be achieved through the reaction of a corresponding acid chloride with an amine. For example, pyridazine-3-carbonyl chloride could be reacted with aniline to produce N-phenylpyridazine-3-carboxamide, which can then be reduced.

| Precursor | Reducing Agent | Product | Key Features |

| N-phenyl-6-chloropyridazine-3-carboxamide | LiAlH4 | This compound | The carbonyl group of the amide is reduced to a methylene group. masterorganicchemistry.comlibretexts.org |

| General Amides (Primary, Secondary, Tertiary) | LiAlH4 | Corresponding Amines | A powerful and widely used method for amide reduction. masterorganicchemistry.comyoutube.com |

Spectroscopic Characterization and Advanced Structural Elucidation Techniques for 6 Chloro N Phenylpyridazin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR studies provide invaluable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 6-chloro-N-phenylpyridazin-3-amine molecule.

¹H NMR Studies and Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the protons on the pyridazine (B1198779) and phenyl rings. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituent groups, namely the chlorine atom and the phenylamino (B1219803) group. ucl.ac.uk

The aromatic protons on the phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the specific solvent used and the concentration of the sample. The protons on the pyridazine ring also resonate in the aromatic region, with their precise locations influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the ring. The N-H proton of the amino group often appears as a broad singlet, and its chemical shift can vary significantly due to hydrogen bonding with the solvent or other molecules. libretexts.org

Table 1: Representative ¹H NMR Chemical Shift Data

| Proton | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 8.5 | m |

| Pyridazine-H | 7.0 - 8.5 | m |

| NH | Variable | br s |

Note: 'm' denotes a multiplet and 'br s' denotes a broad singlet. The exact values can vary based on experimental conditions.

¹³C NMR Investigations and Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.

The carbon atoms of the phenyl ring typically resonate in the range of 120-140 ppm. The carbon attached to the nitrogen (C-N) will be shifted downfield. The carbons of the pyridazine ring also appear in the aromatic region, with the carbon atom bonded to the chlorine atom (C-Cl) exhibiting a characteristic downfield shift due to the electronegativity of the halogen. The chemical shifts of the pyridazine carbons are further influenced by the two adjacent nitrogen atoms.

Table 2: Representative ¹³C NMR Chemical Shift Data

| Carbon | Chemical Shift (ppm) Range |

|---|---|

| Phenyl C | 120 - 140 |

| Pyridazine C | 115 - 160 |

| Pyridazine C-Cl | ~150 |

| Pyridazine C-N | ~155 |

Note: These are approximate ranges and can vary based on experimental conditions.

Vibrational Spectroscopy Analysis: Fourier-Transform Infrared (FT-IR) and FT-Raman

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides critical information about the functional groups present in this compound.

The FT-IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine group in the region of 3300-3500 cm⁻¹. libretexts.orgnih.gov Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine and phenyl rings will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected at lower wavenumbers, generally in the range of 600-800 cm⁻¹. nih.gov

Mass Spectrometry for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈ClN₃), the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation pattern provides further structural insights. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak and chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. Common fragmentation pathways for aromatic amines may involve the loss of small molecules or radicals. miamioh.edu For instance, cleavage of the C-N bond or fragmentation of the pyridazine ring can lead to characteristic daughter ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region.

The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic pyridazine and phenyl rings. The presence of the amino group (an auxochrome) and the chlorine atom can cause a shift in the absorption maxima (λ_max) compared to the parent pyridazine and benzene (B151609) molecules. These electronic transitions are sensitive to the solvent polarity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with a chemical formula of C₁₀H₈ClN₃, the theoretical elemental composition can be calculated. ontosight.ai

Experimental values obtained from elemental analysis are compared with the theoretical values to confirm the empirical formula and purity of the synthesized compound.

Table 3: Theoretical Elemental Composition of C₁₀H₈ClN₃

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 58.41 |

| Hydrogen (H) | 3.92 |

| Chlorine (Cl) | 17.24 |

This analytical data provides a fundamental check on the identity and purity of the compound.

Computational Chemistry and Theoretical Investigations of 6 Chloro N Phenylpyridazin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 6-chloro-N-phenylpyridazin-3-amine, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental for understanding the molecule's three-dimensional shape and steric profile.

Furthermore, DFT calculations would elucidate the electronic properties of the compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. The distribution of these frontier orbitals would also be visualized to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attack. An MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP analysis would identify regions of negative potential (typically colored red or yellow), which are rich in electrons and thus susceptible to electrophilic attack. These areas are expected to be located around the nitrogen atoms of the pyridazine (B1198779) ring and the amino group due to the presence of lone pairs of electrons. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms and the carbon atom attached to the chlorine atom.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

Theoretical Characterization of Electrophilicity and Chemical Potential

Global reactivity descriptors, derived from the conceptual framework of DFT, provide quantitative measures of a molecule's reactivity. For this compound, these descriptors would include:

Electronic Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from the system. It is related to the molecule's electronegativity.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. A harder molecule is generally less reactive.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, classifying it as a strong or marginal electrophile.

Prediction of Reaction Sites using Fukui Functions and Local Electrophilicity

For this compound, the condensed Fukui functions would be calculated for each atom to predict the most likely sites for:

Nucleophilic attack (f+(r)): Where an incoming nucleophile would most likely attack.

Electrophilic attack (f-(r)): Where an incoming electrophile would most likely attack.

Radical attack (f0(r)): The preferred site for radical reactions.

These predictions would be further refined by calculating local electrophilicity and nucleophilicity indices for each atomic site, offering a more detailed map of chemical reactivity across the molecule.

Theoretical Studies on Compound Stability and Degradation Pathways (e.g., Autoxidation, Hydrolysis)

Computational methods can also be used to investigate the stability of this compound and predict its potential degradation pathways, such as autoxidation and hydrolysis.

Autoxidation: The susceptibility to autoxidation could be assessed by calculating the bond dissociation energies (BDEs) of C-H and N-H bonds. Weaker bonds are more prone to hydrogen abstraction by radicals, which is often the initial step in autoxidation.

Hydrolysis: The likelihood of hydrolysis could be investigated by modeling the reaction of the compound with water molecules. The calculations would aim to identify the most susceptible sites for nucleophilic attack by water (e.g., the carbon atom attached to the chlorine) and to determine the activation energies for the hydrolysis reaction. This would provide insights into the compound's stability in aqueous environments.

These theoretical studies, while not yet published for this specific molecule, represent a standard and robust approach to characterizing new chemical entities and predicting their behavior, thereby guiding further experimental research.

Advanced Applications and Future Research Directions in Pyridazine Chemistry

Utilization as Precursors for Advanced Organic Materials and Luminophors

The pyridazine (B1198779) core is increasingly recognized for its utility in the construction of advanced organic materials, including those with luminescent properties (luminophors). researchgate.net The compound 6-chloro-N-phenylpyridazin-3-amine serves as an excellent starting point for synthesizing such materials due to its inherent structural features. The electron-deficient nature of the pyridazine ring, combined with the potential for extended conjugation through the N-phenyl group, provides a foundational electronic framework.

The true value of this compound lies in its capacity for further chemical modification. The chlorine atom at the 6-position is a versatile handle for introducing a wide array of functional groups via cross-coupling reactions. This allows for the systematic tuning of the molecule's electronic and photophysical properties. For instance, coupling with arylboronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) can extend the π-conjugated system, a common strategy for shifting emission wavelengths and increasing quantum yields in fluorescent materials. Dihydropyridazine-appended dibenzosuberenones, for example, have been developed as a new class of fluorophores, demonstrating high quantum yields and large Stokes shifts, underscoring the potential of the pyridazine scaffold in creating novel dyes. researchgate.net Similarly, pyridazine-based iridium (III) complexes have been investigated for their efficiency in Organic Light-Emitting Diodes (OLEDs), suggesting that derivatives of this compound could be precursors to new phosphorescent emitters. liberty.edu

Table 1: Potential of this compound as a Material Precursor

| Structural Feature | Role in Material Properties | Potential Modification/Application |

|---|---|---|

| Pyridazine Ring | Electron-deficient core, influences HOMO/LUMO levels. | Foundation for fluorescent and phosphorescent materials. researchgate.net |

| N-Phenyl Group | Extends π-conjugation, can be functionalized. | Modulates emission color and solubility. |

| 6-Chloro Substituent | Reactive site for cross-coupling reactions. | Introduction of various groups to tune photophysical properties (e.g., for OLEDs). liberty.edu |

| 3-Amino Linker | Provides structural rigidity and electronic communication. | Site for further derivatization to build larger polymeric or dendritic structures. |

Design Principles for New Pyridazine-Based Chemical Entities in Academic Research

The design of novel molecules for academic and industrial research, particularly in medicinal chemistry, relies on established principles to optimize properties and biological activity. Pyridazine-containing compounds are actively explored in drug discovery, and this compound represents a key scaffold for applying these principles. nih.govnih.gov

One prominent strategy is scaffold hopping , where the central molecular core of a known active molecule is replaced with a different one, like a pyridazine, to discover new chemical entities with potentially improved properties. mdpi.com A scaffold-hopping approach on a 3-nitroimidazo[1,2-a]pyridine (B1296164) core, for instance, led to the creation of a new 3-nitroimidazo[1,2-b]pyridazine (B98374) moiety. mdpi.com The this compound structure is an ideal candidate for such exploration due to its disubstituted pattern, which mimics pharmacophores found in many biologically active compounds.

Structure-Based and Ligand-Based Design are also critical. nih.gov Researchers utilize computational docking to predict how pyridazine derivatives will bind to biological targets, such as enzymes or receptors. liberty.edunih.gov The known structure of this compound allows for its use in virtual screening campaigns. The phenyl ring and the pyridazine core can be systematically modified with different substituents, and the resulting library of virtual compounds can be docked into a target's active site to prioritize the synthesis of the most promising candidates. This approach was successfully used in the development of novel pyridazine-based ALK5 inhibitors, where a knowledge-based exploration of heteroaromatic cores was conducted. nih.gov

Table 2: Design Principles Applied to Pyridazine Scaffolds

| Design Principle | Description | Application to this compound |

|---|---|---|

| Scaffold Hopping | Replacing a central molecular core with a bioisosteric one to find new active compounds. nih.govmdpi.com | The pyridazine core can replace other heterocycles in known drugs to explore new intellectual property space. |

| Structure-Activity Relationship (SAR) | Systematically modifying a molecule's structure to map its effect on biological activity. nih.gov | The phenyl and chloro groups are ideal points for modification to build a detailed SAR profile. |

| Computational Docking | Using computer models to predict the binding of a molecule to a biological target. liberty.edunih.gov | In-silico screening of derivatives to prioritize synthetic targets for specific enzymes or receptors. |

| Fragment-Based Drug Discovery | Using small molecular fragments and growing them or linking them to create a potent lead. | The phenyl-aminopyridazine fragment can be used as a starting point for building more complex molecules. |

Methodological Advancements in Pyridazine Synthesis and Functionalization

Recent years have witnessed significant progress in the methods used to synthesize and functionalize pyridazine rings, enhancing the accessibility and diversity of compounds like this compound. researchgate.net While classical methods exist, modern techniques offer greater efficiency, selectivity, and functional group tolerance.

Inverse-Electron-Demand Diels-Alder (IEDDA) reactions have emerged as a powerful tool for constructing the pyridazine core. uni-muenchen.de This reaction, often occurring between a tetrazine and an alkene or alkyne, provides a modular and high-yielding route to a broad range of substituted pyridazines. uni-muenchen.deorganic-chemistry.org

For the functionalization of pre-existing pyridazine rings, transition-metal-catalyzed cross-coupling reactions are indispensable. The chlorine atom in this compound is particularly amenable to reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination. These methods allow for the precise installation of carbon-carbon and carbon-heteroatom bonds, which is crucial for building molecular complexity.

Furthermore, direct C-H functionalization is a rapidly developing area that offers a more atom-economical approach to modifying the pyridazine scaffold. acs.org Instead of relying on a pre-installed halide, these methods activate a C-H bond directly, allowing for the introduction of new functional groups. While challenging on electron-deficient rings like pyridazine, new catalytic systems are being developed to overcome this hurdle. acs.org

Table 3: Modern Synthetic Methods for Pyridazine Chemistry

| Method | Description | Relevance to this compound |

|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Cycloaddition reaction to form the pyridazine ring from simpler precursors like tetrazines. uni-muenchen.deorganic-chemistry.org | Synthesis of diverse pyridazine analogs and related scaffolds. |

| Transition-Metal Cross-Coupling | Reactions (e.g., Suzuki, Buchwald-Hartwig) that form new bonds at a halogenated position. | Key method for functionalizing the 6-chloro position to create new derivatives. |

| Direct C-H Functionalization | Activation and functionalization of a C-H bond without prior conversion to a leaving group. acs.org | Potential for late-stage modification of the pyridazine ring at other positions. |

| Copper-Promoted Cyclization | Efficient synthesis of 1,6-dihydropyridazines from β,γ-unsaturated hydrazones, which can be oxidized to pyridazines. organic-chemistry.org | Alternative route to constructing the core pyridazine structure. |

Emerging Research Areas in Pyridazine Chemistry and Structure-Activity Relationships

The versatility of the pyridazine scaffold ensures its continued relevance in emerging areas of chemical research. A primary focus remains in medicinal chemistry , where nitrogen-containing heterocycles are a mainstay of drug discovery. nih.govnih.gov The search for selective inhibitors of specific biological targets is a major driver of innovation. For example, new pyridazinone derivatives have been designed as highly potent and selective COX-2 inhibitors for anti-inflammatory applications. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to these efforts. nih.gov SAR is the iterative process of modifying a lead compound's structure and measuring the effect on its biological activity. This compound is an exemplary platform for SAR exploration. The distinct substitution at the 3- and 6-positions allows chemists to systematically probe the influence of different functional groups on target binding and selectivity. For instance, modifying the phenyl ring (e.g., adding substituents at the ortho-, meta-, or para-positions) or replacing the chlorine at the 6-position with other groups can reveal crucial information about the target's binding pocket.

Another emerging area is the development of chemical probes and diagnostic agents . The potential to create fluorescent pyridazine derivatives makes them candidates for use in cellular imaging and as sensors for specific ions or biomolecules. researchgate.net The development of dihydropyridazine-appended fluorophores for fluoride (B91410) ion sensing is a testament to this potential. researchgate.net

Table 4: Examples of Structure-Activity Relationships in Pyridazine Derivatives

| Parent Scaffold/Target | Position Modified | Effect of Modification | Reference |

|---|---|---|---|

| Pyridazinone/COX-2 | C6-phenyl substituent | Introduction of a methylsulfonyl group enhanced COX-2 selectivity. | nih.gov |

| 4,6-disubstituted pyridazine/ALK5 | Various | Optimization led to a marked boost in potency and favorable ADME properties. | nih.gov |

| Imidazo[1,2-b]pyridazine/Antikinetoplastid | C6-position | A chlorine atom was part of the identified hit compound structure. | mdpi.com |

| Pyridazinotriazine/Anti-HAV | Various | A thione group and specific phenylamino (B1219803) substitution showed the highest activity. | researchgate.net |

Q & A

Q. What experimental methods are recommended for determining the solubility of 6-chloro-N-phenylpyridazin-3-amine in organic solvents?

The solubility of this compound can be systematically determined using a synthetic method across a temperature range (e.g., 298.15–343.55 K). Key steps include:

- Solvent selection : Methanol, ethanol, N,N-dimethylformamide, and acetone are commonly tested due to their varying polarities.

- Data correlation : Use the modified Apelblat equation or λh equation to correlate experimental solubility with temperature. These models show root-mean-square relative deviations <4.68%, ensuring reliability .

- Thermodynamic analysis : Calculate dissolution enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) via the van’t Hoff equation to understand solvent-solute interactions.

Q. How is the crystal structure of this compound resolved, and what software is used?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps involve:

- Crystallization : Grow single crystals via slow evaporation in a suitable solvent (e.g., ethanol or DMF).

- Data collection : Use a Bruker Kappa APEXII CCD diffractometer with graphite-monochromated radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure refinement. The monoclinic P2/c space group and unit cell parameters (e.g., a = 14.6018 Å, β = 126.438°) are typical. R-factors <0.039 validate accuracy .

Q. What are the primary synthetic routes to this compound?

Synthesis typically involves:

- Nucleophilic substitution : React 6-chloropyridazin-3-amine with a phenylating agent (e.g., phenylboronic acid under Suzuki coupling conditions).

- Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent).

- Derivatization : Modify the phenyl group with substituents (e.g., methoxy or fluoro groups) to study structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

Graph set analysis (as per Etter’s formalism) identifies hydrogen-bonding motifs. For example:

- N–H···N/O interactions : Stabilize the crystal lattice via intermolecular bonds between amine groups and pyridazine rings or solvent molecules.

- C–H···π interactions : Contribute to layered packing, observed in SCXRD studies. These patterns guide the design of co-crystals for enhanced physicochemical properties .

Q. How might contradictions in reported biological activity data for pyridazin-3-amine derivatives be resolved?

- Target validation : Confirm binding affinities using orthogonal assays (e.g., SPR, ITC) to rule out assay artifacts.

- Structural analogs : Synthesize and test derivatives (e.g., 6-chloro-N-(4-fluorophenyl)pyridazin-3-amine) to isolate substituent effects.

- Computational docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., kinases or GPCRs) and reconcile discrepancies .

Q. What computational approaches are suitable for modeling the solvent-solute interactions of this compound?

- COSMO-RS : Predicts solubility parameters and solvent effects using quantum chemical calculations.

- Molecular dynamics (MD) : Simulate solvation shells to analyze preferential solvent interactions (e.g., DMF’s high solubility due to strong dipole interactions).

- QSAR models : Relate molecular descriptors (e.g., logP, polar surface area) to experimental solubility data for predictive insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.